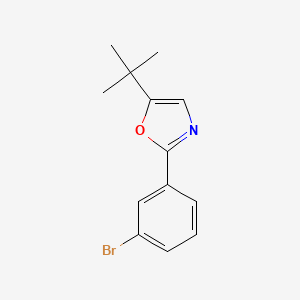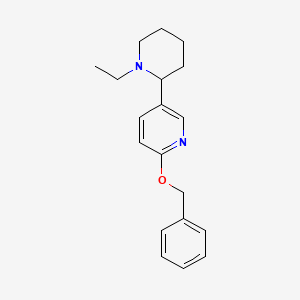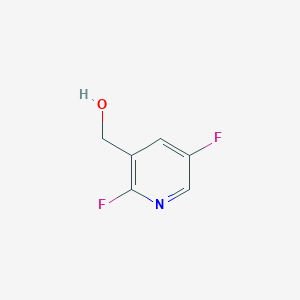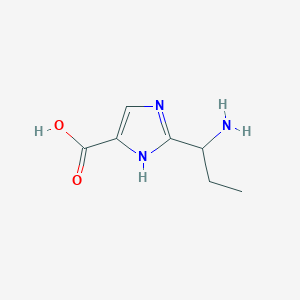
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid is a compound that features an imidazole ring substituted with an aminopropyl group and a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with imidazole, which is then functionalized to introduce the aminopropyl group.
Reaction Conditions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a carboxylic acid group.
2-Aminopropylimidazole: Lacks the carboxylic acid group.
Imidazole-4-carboxylic acid: Lacks the aminopropyl group.
Uniqueness
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the aminopropyl and carboxylic acid groups, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
BVWSVIFHUDLWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(N1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


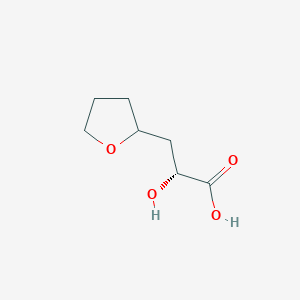
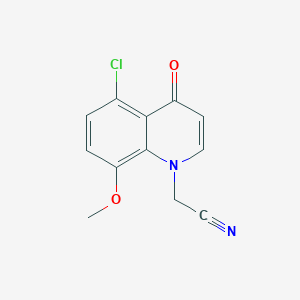
![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)




![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

